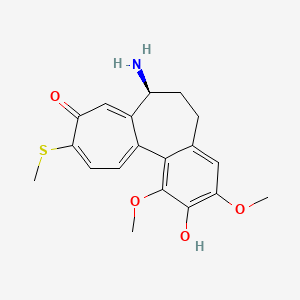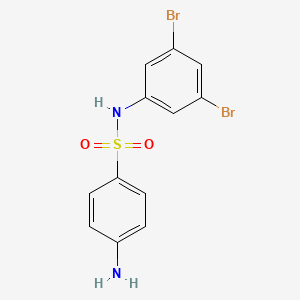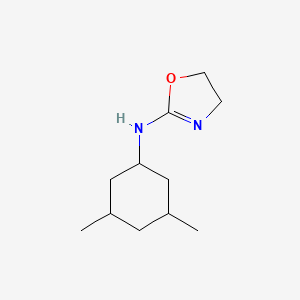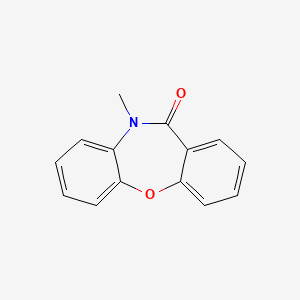
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines This compound is characterized by a fused tricyclic structure containing an oxazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the following steps:
Formation of the Dibenzoxazepine Core: The initial step involves the cyclization of a suitable precursor, such as a dibenzylamine derivative, with an appropriate reagent like phosgene or triphosgene to form the dibenzoxazepine core.
Methylation: The next step involves the methylation of the dibenzoxazepine core at the nitrogen atom. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the desired this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepine ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted dibenzoxazepines, reduced heterocyclic compounds, and oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(b,f)(1,4)oxazepin-11-(10H)-one: Lacks the methyl group at the nitrogen atom.
10-Methyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
10-Methyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a nitrogen atom in place of the oxygen atom in the oxazepine ring.
Uniqueness
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and the oxazepine ring
Propriétés
Numéro CAS |
17296-47-8 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
5-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-15-11-7-3-5-9-13(11)17-12-8-4-2-6-10(12)14(15)16/h2-9H,1H3 |
Clé InChI |
WMCRMMMOZIJLNG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2OC3=CC=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


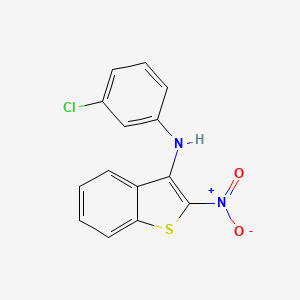



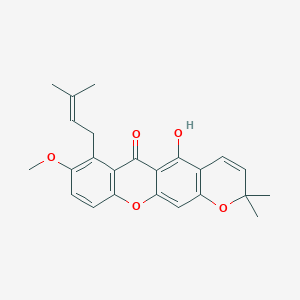
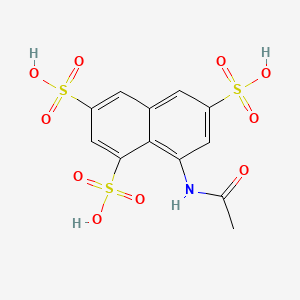
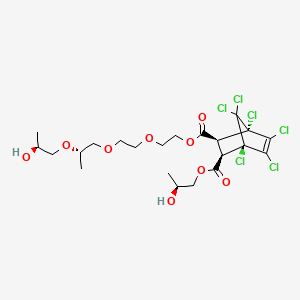
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

